1-Ethynyl-1-(trifluoromethyl)cyclopropane
Description
Significance of Trifluoromethylated and Ethynylated Cyclopropane (B1198618) Scaffolds in Modern Organic Synthesis
The incorporation of trifluoromethyl (CF3) groups and ethynyl (B1212043) (C≡CH) groups into organic molecules offers distinct advantages, making a scaffold like 1-Ethynyl-1-(trifluoromethyl)cyclopropane particularly significant.
Trifluoromethyl Group: The CF3 group is a prominent feature in medicinal chemistry. researchgate.net Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, binding affinity, and bioavailability. researchgate.netorganic-chemistry.org In the context of a cyclopropane ring, the CF3 group imparts conformational rigidity and can influence the molecule's electronic properties, making it an attractive synthon for pharmaceuticals and agrochemicals. rsc.orgmdpi.comorganic-chemistry.org
Ethynyl Group: The ethynyl group is a versatile functional handle in organic synthesis. It serves as a key participant in a variety of powerful coupling reactions, including the Nobel Prize-winning "click chemistry" (specifically, the copper-catalyzed azide-alkyne cycloaddition), Sonogashira couplings, and Glaser couplings. This allows for the straightforward linkage of the cyclopropane core to other molecules, facilitating the construction of complex structures. The alkyne itself can also be hydrogenated or hydrated to access other functional groups.
The combination of a stabilizing, bio-enhancing CF3 group with a synthetically versatile ethynyl group on a rigid cyclopropane platform makes this compound a potentially valuable building block for creating novel chemical entities with tailored properties.
Evolution of Synthetic Strategies for Highly Functionalized Cyclopropanes
The synthesis of cyclopropanes bearing sensitive or electronically demanding functional groups has evolved considerably. Early methods often lacked generality or required harsh conditions. Modern strategies offer greater efficiency, control, and functional group tolerance. The synthesis of a geminally substituted cyclopropane like this compound would require a sophisticated approach.
Several key strategies have been developed for the synthesis of trifluoromethyl-substituted cyclopropanes, which could be adapted for the target molecule:
Carbene Transfer Reactions: The most direct method involves the reaction of an alkene with a trifluoromethylcarbene source. organic-chemistry.org 2-Diazo-1,1,1-trifluoroethane (CF3CHN2) is a common reagent for this transformation, which can be catalyzed by various transition metals, such as rhodium and copper, to promote the cyclopropanation of olefins. rsc.orgnih.gov Enantioselective versions of these reactions have been developed using chiral catalysts, allowing for the synthesis of specific stereoisomers. rsc.org
[3+2] Cycloaddition-N2 Extrusion: A two-step approach involves the [3+2] cycloaddition of an electron-deficient alkene with CF3CHN2 to form an intermediate pyrazoline, which then thermally or photochemically extrudes nitrogen gas (N2) to collapse into the cyclopropane ring. wikipedia.org
Simmons-Smith and Related Reactions: The classical Simmons-Smith reaction uses an organozinc carbenoid (ICH2ZnI) to cyclopropanate alkenes. tcichemicals.com While traditionally used for generating simple cyclopropanes, modifications of this reaction could potentially be applied to appropriately substituted fluorinated precursors. organic-chemistry.orgwikipedia.orgmdpi.com
Deoxyfluorination: Another approach involves the synthesis of a cyclopropane ring with a precursor functional group, such as a carboxylic acid, which is then converted to the trifluoromethyl group. Reagents like sulfur tetrafluoride (SF4) can achieve this transformation, though their reactivity can limit functional group compatibility. researchgate.net
A plausible synthetic route to this compound would likely involve the cyclopropanation of a suitable precursor alkene, such as 2-(trifluoromethyl)but-1-en-3-yne, using a modern carbene transfer methodology. The table below summarizes general findings for some of these advanced synthetic methods.
| Method | Catalyst/Reagent | Typical Substrate | Typical Yield | Key Features |
| Rhodium-Catalyzed Carbene Transfer | Rh2(OAc)4, Rh2(R-PTAD)4 | Styrenes, Alkenes | 60-98% | High diastereoselectivity and enantioselectivity possible. rsc.org |
| Copper-Catalyzed Carbene Transfer | Cu(I) salts | Aromatic and Aliphatic Alkenes | Good to very good | Uses an inexpensive catalyst, mild reaction conditions. mdpi.com |
| Base-Mediated Cycloaddition | K3PO4 | Dienes and Enynes | up to 89% | Transition-metal-free, uses an inexpensive inorganic base. researchgate.net |
| [3+2] Cycloaddition / N2 Extrusion | CF3CHN2 (in situ) | Electron-poor Alkenes | 39-90% | Metal-free two-step approach, scalable. wikipedia.org |
Theoretical Frameworks for Understanding Cyclopropane Reactivity and Strain
The unique chemical nature of cyclopropane is a direct result of its geometric and electronic structure. The three carbon atoms are forced into a planar triangle, resulting in C-C-C bond angles of 60°. This is a significant deviation from the ideal 109.5° angle for sp³-hybridized carbon, leading to substantial angle strain . nih.govuni.lu Furthermore, the C-H bonds on adjacent carbons are eclipsed, introducing torsional strain . uni.lunih.gov Together, these factors contribute to the high ring strain of cyclopropane (approximately 27.5 kcal/mol). researchgate.net
Two primary models describe the bonding in cyclopropane:
Coulson-Moffitt Model: This model proposes that the carbon atoms use orbitals with increased p-character (approximately sp⁵) for the C-C bonds to accommodate the small inter-orbital angle. This results in "bent bonds" or "banana bonds," where the maximum electron density lies outside the direct line connecting the carbon nuclei. This outward curvature of the C-C bonds gives them partial π-character, explaining why cyclopropane can sometimes react like an alkene. researchgate.net
Walsh Model: This model describes the bonding using a set of molecular orbitals. It considers a basis set of sp² hybridized orbitals for each CH2 group. The C-C sigma bonds are formed from the overlap of these sp² orbitals directed towards the center of the ring, while the remaining p-orbitals overlap to form a set of three molecular orbitals reminiscent of an aromatic system. mdpi.comresearchgate.netresearchgate.net
The introduction of substituents like trifluoromethyl and ethynyl groups onto the same carbon atom of a cyclopropane ring would have profound and competing electronic effects.
Trifluoromethyl Group Effect: As a potent sigma- and inductive-electron-withdrawing group, the CF3 substituent would polarize the cyclopropane ring. It would pull electron density away from the ring carbons, potentially weakening the adjacent (vicinal) C-C bonds and strengthening the opposite (distal) C-C bond. This polarization enhances the electrophilicity of the cyclopropane ring, making it more susceptible to nucleophilic ring-opening reactions.
Ethynyl Group Effect: The ethynyl group is also electron-withdrawing due to the sp-hybridization of its carbon atoms, but it possesses a π-system. This π-system can interact with the Walsh orbitals of the cyclopropane ring. The nature of this interaction (donating or accepting) can influence the stability and reactivity of the ring.
| Compound | C-C Bond Length (Å) | Ring Strain (kcal/mol) | Key Structural Feature |
| Cyclopropane | ~1.510 | ~27.5 | Bent C-C bonds from 60° angles. researchgate.net |
| Trifluoromethylcyclopropane | Vicinal bonds may lengthen, distal bond may shorten (predicted) | Strain may be altered by electronic effects. | Strong inductive withdrawal from CF3 group. |
| Ethynylcyclopropane | Vicinal bonds may shorten due to conjugation | Strain can be influenced by π-system interaction | Conjugation between alkyne π-system and ring orbitals. |
Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-1-(trifluoromethyl)cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3/c1-2-5(3-4-5)6(7,8)9/h1H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQADGFBLIVHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2101747-65-1 | |
| Record name | 1-ethynyl-1-(trifluoromethyl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Cutting Edge Synthetic Methodologies for 1 Ethynyl 1 Trifluoromethyl Cyclopropane and Analogous Structures
Catalytic Cyclopropanation Approaches
Recent advancements in synthetic organic chemistry have led to the development of sophisticated catalytic methods for the synthesis of complex molecular architectures. Among these, the construction of the strained cyclopropane (B1198618) ring, particularly when substituted with a trifluoromethyl group, has garnered significant attention due to the unique chemical and physical properties this moiety imparts to bioactive molecules. This section details cutting-edge catalytic cyclopropanation approaches for synthesizing 1-ethynyl-1-(trifluoromethyl)cyclopropane and analogous structures, focusing on dirhodium-catalyzed and photocatalytic strategies.
Dirhodium-Catalyzed Cyclopropanation Reactions
Dirhodium(II) paddlewheel complexes are exceptionally effective catalysts for the decomposition of diazo compounds, leading to the formation of transient rhodium carbene intermediates. These electrophilic species are central to a wide array of chemical transformations, most notably the cyclopropanation of alkenes. The synthesis of trifluoromethyl-substituted cyclopropanes via this methodology offers a direct and efficient route to this valuable structural motif. nih.govnih.gov
The core of the dirhodium-catalyzed cyclopropanation lies in the reaction of an alkene with a rhodium carbene, which is generated in situ from a diazo precursor. For the synthesis of trifluoromethylated cyclopropanes, diazo compounds bearing a CF₃ group, such as 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂), are employed as carbene donors. acs.org The dirhodium catalyst facilitates the extrusion of dinitrogen (N₂) from the diazo compound, forming a highly reactive rhodium-associated carbene. This intermediate is then transferred to an alkene in a formal [2+1] cycloaddition to yield the desired cyclopropane ring. nih.govnih.gov
The reaction is versatile, accommodating a range of alkenes and functionalized diazo compounds. For instance, trifluoromethyl N-triftosylhydrazones have been successfully used as carbene precursors for the dearomative cyclopropanation of indoles, demonstrating the utility of diazo surrogates in these transformations. researchgate.netnih.gov This method enables the rapid construction of diverse cyclopropane-fused indolines that feature a trifluoromethylated quaternary stereocenter. researchgate.netnih.gov The general mechanism involves the catalytic cycle where the Rh(II) complex reacts with the diazo compound to form the carbene, which then reacts with the alkene to release the cyclopropane product and regenerate the catalyst. Engineered myoglobin (B1173299) variants have also been shown to catalyze the cyclopropanation of olefins with 2-diazo-1,1,1-trifluoroethane, highlighting the potential of biocatalytic approaches for these transformations. acs.org
Achieving stereocontrol in the formation of the cyclopropane ring is a critical challenge, particularly when creating chiral centers. Asymmetric induction in dirhodium-catalyzed cyclopropanation is accomplished by using chiral catalysts. These catalysts are typically dirhodium(II) tetracarboxylate complexes where the carboxylate ligands are derived from chiral amino acids or other chiral building blocks. nih.gov The chiral environment created by these ligands around the active rhodium center dictates the trajectory of the incoming alkene, thereby controlling the stereochemistry of the newly formed stereocenters.
High levels of enantioselectivity (up to 99% ee) have been reported for the asymmetric cyclopropanation of indoles using trifluoromethyl N-triftosylhydrazones, leading to products with a trifluoromethylated quaternary stereocenter. nih.gov The choice of catalyst is crucial and often depends on the specific substrate and diazo compound used. nih.govacs.org For example, in the cyclopropanation of fluorinated alkenes with diazo reagents, catalysts such as Rh₂((S)-TCPTTL)₄ and Rh₂((S)-BTPCP)₄ have proven to be highly efficient in providing cyclopropane derivatives with excellent enantioselectivities. nih.govacs.org The reaction conditions, including solvent and temperature, also play a significant role in optimizing the asymmetric induction. nih.gov
Table 1: Examples of Asymmetric Rhodium-Catalyzed Cyclopropanation
| Catalyst | Diazo Precursor Type | Alkene Type | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Chiral Dirhodium(II) Complex | Trifluoromethyl N-triftosylhydrazones | Indoles | Up to 99% | nih.gov |
| Rh₂(S-DOSP)₄ | Trimethylsilylethyl (TMSE) aryldiazoacetates | Styrene (B11656) | 87-96% | nih.gov |
| Rh₂(R-BPCP)₄ | Trichloroethyl (TCE) aryldiazoacetates | Styrene | 85-98% | nih.gov |
| Rh₂(S-TCPTAD)₄ | Substituted aryldiazoacetates | Electron-deficient alkenes | Up to 98% | rsc.org |
The design of the chiral ligands tethered to the dirhodium core is the cornerstone of achieving high stereocontrol. The ligands, typically chiral carboxylates or amidates, form a chiral "pocket" or "calyx" around the catalytically active rhodium site where the carbene is generated. acs.orgnih.gov The steric and electronic properties of these ligands are meticulously tuned to create a highly organized transition state that favors the formation of one enantiomer over the other.
For example, the N-phthalimido substituents on tert-leucine-derived ligands have been observed to adopt a specific conformation that creates a chiral calyx around the carbene. nih.gov This structure effectively shields one face of the carbene, directing the alkene to approach from the less hindered side and thus ensuring high enantioselectivity. nih.gov Computational studies and experimental evidence have shown that even subtle modifications to the ligand structure can have a profound impact on the stereochemical outcome. acs.org Heteroleptic dirhodium complexes, which contain a mix of different ligands, have also been developed. In some cases, an inter-ligand hydrogen bond between an amidate and the ester group of the rhodium carbene intermediate plays a crucial role in the stereodetermining step. acs.org The development of new ligands often involves considering stereoelectronic effects to create conformationally defined and electron-rich environments that enhance catalytic activity and selectivity. nih.govresearchgate.net
Photocatalytic Strategies for Radical Cyclopropanation
In contrast to the metal-carbene mediated pathways, photocatalytic methods offer a distinct approach to cyclopropanation that proceeds through radical intermediates. These methods leverage visible light to generate reactive species under mild conditions, often exhibiting broad functional group tolerance and unique reactivity patterns. nih.govyoutube.com
A novel photocatalytic strategy for 1-(trifluoromethyl)cyclopropanation involves the direct generation of 1-(trifluoromethyl)cyclopropyl radicals. acs.org This is achieved using a specifically designed, bench-stable sulfonium (B1226848) salt, 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate, as a radical precursor. acs.orgnih.gov
Under mild photochemical conditions and in the presence of a suitable photocatalyst, this reagent efficiently releases the desired 1-(trifluoromethyl)cyclopropyl radical. acs.org The proposed mechanism suggests that irradiation of a photoactive complex triggers a single electron transfer (SET) event, which leads to the fragmentation of the sulfonium salt and the release of the trifluoromethylcyclopropyl radical. acs.org This highly reactive radical can then engage in subsequent reactions, such as addition to (hetero)arenes or silyl (B83357) enol ethers, to install the trifluoromethylcyclopropyl motif. acs.orgnih.gov This approach is notable for its operational simplicity and its ability to function under mild conditions, making it a valuable tool for late-stage functionalization and the preparation of medicinally relevant building blocks. acs.orgnih.gov
Table 2: Key Features of Photocatalytic Radical Cyclopropanation
| Parameter | Description | Reference |
|---|---|---|
| Radical Precursor | 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate | acs.orgnih.gov |
| Reaction Conditions | Mild photochemical conditions (visible light) | acs.org |
| Key Intermediate | 1-(Trifluoromethyl)cyclopropyl radical | acs.org |
| Activation Mechanism | Single Electron Transfer (SET) | acs.org |
| Advantages | Broad substrate scope, high functional group compatibility, operational simplicity | acs.orgnih.gov |
Substrate Scope and Regioselectivity in Photochemical Cyclopropanation
Photochemical [2+2] cycloadditions are a powerful tool for constructing cyclobutane (B1203170) rings, which can then be transformed into cyclopropanes. nih.gov The regioselectivity of these reactions is a critical aspect, often influenced by the electronic and steric properties of the alkene substrates. nih.gov While direct photochemical synthesis of this compound is not extensively documented, the principles of photochemical cycloaddition can be applied to precursors. For instance, the photocycloaddition of an alkene with a trifluoromethyl-substituted allene (B1206475) could potentially yield a methylene-cyclobutane, which might then be elaborated to the desired cyclopropane.
A recent development in photochemical approaches involves the generation of 1-(trifluoromethyl)cyclopropyl radicals under mild conditions. nih.gov A benchtop-stable sulfonium salt, 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate, efficiently releases these radicals upon irradiation with blue LEDs. nih.gov This method allows for the incorporation of the trifluoromethylcyclopropyl motif into a wide range of (hetero)arenes and silyl enol ethers with high regioselectivity and functional group tolerance, showcasing the broad substrate scope of this photochemical strategy. nih.gov
Table 1: Substrate Scope in Photochemical Trifluoromethylcyclopropanation
| Substrate | Product | Yield (%) |
|---|---|---|
| N-Methylpyrrole | 2-(1-(Trifluoromethyl)cyclopropyl)-1-methyl-1H-pyrrole | 85 |
| Furan | 2-(1-(Trifluoromethyl)cyclopropyl)furan | 76 |
| Thiophene | 2-(1-(Trifluoromethyl)cyclopropyl)thiophene | 81 |
| Indole | 3-(1-(Trifluoromethyl)cyclopropyl)-1H-indole | 72 |
| Caffeine | 8-(1-(Trifluoromethyl)cyclopropyl)caffeine | 65 |
| Silyl enol ether of Acetophenone | 1-Phenyl-2-(1-(trifluoromethyl)cyclopropyl)ethan-1-one | 78 |
Data sourced from a study on the photochemical generation of 1-(trifluoromethyl)cyclopropyl radicals. nih.gov
Palladium-Catalyzed Cyclopropanation Methods
Palladium catalysts are highly effective in promoting the cyclopropanation of various olefins. yinshai.com These reactions often proceed through the formation of a palladium-carbene intermediate. For the synthesis of trifluoromethylated cyclopropanes, a key challenge is the generation and control of the trifluoromethyl-carbene species.
One approach involves the use of gem-difluorinated cyclopropanes as precursors. A palladium-catalyzed cross-coupling of these compounds with boronic acids can lead to the formation of monofluoroalkenes. acs.orgacs.org While not a direct cyclopropanation to form the target molecule, this method highlights palladium's role in manipulating fluorinated three-membered rings. acs.orgacs.org Another strategy is the palladium-catalyzed trifluoromethylation of vinyl triflates or nonaflates, providing access to trifluoromethylated alkenes which could serve as precursors for cyclopropanation. mit.edu A notable palladium-catalyzed cyclopropanation involves the reaction of sulfoxonium ylides with norbornene derivatives, demonstrating the versatility of palladium in facilitating [2+1] annulations. rsc.org
Table 2: Palladium-Catalyzed Reactions Relevant to Trifluoromethyl-Cyclopropane Synthesis
| Reaction Type | Catalyst | Substrates | Key Feature |
|---|---|---|---|
| Cross-coupling | Pd(0) complex | gem-Difluorinated cyclopropanes, Boronic acids | C-C bond activation and β-F elimination. acs.org |
| Trifluoromethylation | Pd(dba)2 / tBuXPhos | Vinyl triflates, TMSCF3 | Direct conversion of vinyl electrophiles to trifluoromethylated alkenes. mit.edu |
| Cyclopropanation | Pd(OAc)2 | Electron-deficient olefins, Aryldiazoacetates | High diastereoselectivity for cyclopropanes from electron-poor alkenes. yinshai.com |
Heterogeneous Catalysis in Cyclopropane Synthesis
Heterogeneous catalysis offers advantages in terms of catalyst recovery and reuse. Chiral iron and ruthenium porphyrins have been used as both homogeneous and heterogeneous catalysts for the asymmetric cyclopropanation of styrene derivatives with 2,2,2-trifluorodiazoethane (B1242873), yielding optically active trifluoromethylphenyl cyclopropanes. researchgate.net While the enantiomeric excesses were moderate, this demonstrates the potential for using supported metal complexes in such transformations. The development of solid-supported catalysts for the synthesis of complex cyclopropanes like this compound is an area with significant potential for future research, aiming to combine the reactivity of homogeneous systems with the practical benefits of heterogeneous catalysis.
Alkynylation and Alkyne-Involving Cyclopropane Formation
Rhodium(II)-Catalyzed Alkynylcyclopropanation of Unsaturated Substrates
Rhodium(II) catalysts are exceptionally effective in promoting carbene transfer reactions from diazo compounds to a wide range of substrates. nih.gov They have been successfully employed in the asymmetric cyclopropenation of alkynes with fluorinated donor-acceptor diazoalkanes, producing valuable trifluoromethylated cyclopropenes with high enantioselectivity. d-nb.infonih.govnih.gov These strained rings can serve as versatile building blocks for further synthetic transformations.
A significant advancement is the rhodium(II)-catalyzed decarbenation of 7-alkynyl cycloheptatrienes, which generates rhodium(II)-alkynylcarbene intermediates. nih.govresearchgate.net These intermediates react with alkenes to afford cis-alkynylcyclopropanes. nih.gov This methodology provides a direct route to alkynyl-substituted cyclopropanes and showcases the ability of rhodium catalysts to control the reactivity of complex substrates. nih.govresearchgate.net The substrate scope of rhodium-catalyzed cyclopropenation includes a broad variety of both aliphatic and aromatic terminal alkynes. researchgate.netchemrxiv.org
Table 4: Rhodium(II)-Catalyzed Asymmetric Cyclopropenation of Alkynes
| Alkyne Substrate | Diazo Compound | Catalyst | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| 1-Octyne | Ethyl 2-diazo-4,4,4-trifluoroacetoacetate | [Rh2((S)-BTPCP)4] | 98 | 99:1 d-nb.info |
| Phenylacetylene | Ethyl 2-diazo-4,4,4-trifluoroacetoacetate | [Rh2((S)-BTPCP)4] | 95 | 98:2 d-nb.info |
| 3,3-Dimethyl-1-butyne | Ethyl 2-diazo-4,4,4-trifluoroacetoacetate | [Rh2((S)-BTPCP)4] | 92 | 99:1 d-nb.info |
Data from a study on the catalytic synthesis of trifluoromethyl cyclopropenes. d-nb.info
Nucleophilic Alkynylation of Carbonyl Compounds Preceding Cyclopropane Formation
A common strategy for constructing complex cyclopropanes involves a multi-step sequence where a key carbon-carbon bond is formed prior to the cyclization event. Nucleophilic alkynylation of carbonyl compounds, such as aldehydes and ketones, is a fundamental transformation that can install the required ethynyl (B1212043) group. The resulting propargyl alcohol can then be elaborated to a cyclopropane.
For instance, the nucleophilic addition of a trifluoromethyl-containing acetylide to a suitable carbonyl precursor could generate an intermediate that is then subjected to cyclopropanation conditions. One relevant synthetic pathway involves the nucleophilic perfluoroalkylation of 2-cyanobenzaldehyde, followed by intramolecular cyclization to form 3-(perfluoroalkyl)phthalides. beilstein-journals.org While this leads to a lactone, the initial nucleophilic addition step is analogous to what would be required to introduce a trifluoromethyl group adjacent to a newly formed stereocenter. A subsequent cyclization could then form the desired three-membered ring. This stepwise approach allows for greater control over the substitution pattern of the final cyclopropane.
Direct Introduction of Ethynyl Groups onto Cyclopropane Rings
The direct installation of an ethynyl group onto a pre-existing cyclopropane ring is a formidable challenge in synthetic chemistry. Traditional methods often involve multi-step sequences that can be inefficient and lack broad applicability. However, recent advancements have begun to address this gap. While direct C-H ethynylation of a trifluoromethyl-substituted cyclopropane remains a developing area, analogous transformations on related systems provide a proof of concept. For instance, rhodium-catalyzed reactions have been shown to facilitate the coupling of terminal alkynes with various substrates, suggesting a potential pathway for the direct ethynylation of a suitably activated trifluoromethylcyclopropane precursor. The primary obstacle lies in the selective activation of a C-H bond on the cyclopropane ring without disrupting the strained three-membered structure or the robust trifluoromethyl group.
Strategies for Introducing Trifluoromethyl Groups
The incorporation of a trifluoromethyl (CF3) group can dramatically alter the physical, chemical, and biological properties of a molecule. Several powerful strategies have been devised to introduce this crucial functional group into cyclopropane frameworks.
Trifluoromethyl Diazo Compounds as Precursors
Trifluoromethylated diazo compounds, such as 2-diazo-1,1,1-trifluoroethane (CF3CHN2), have emerged as highly effective reagents for the synthesis of trifluoromethyl-substituted cyclopropanes. organic-chemistry.orgnih.gov These reagents serve as trifluoromethylcarbene precursors in metal-catalyzed cyclopropanation reactions with a variety of alkenes. researchgate.netnih.govrochester.edu The reaction proceeds via the decomposition of the diazo compound by a metal catalyst, typically based on rhodium, copper, or cobalt, to generate a metal-carbene intermediate. nih.govthieme-connect.comresearchgate.net This intermediate then reacts with an alkene in a [2+1] cycloaddition to furnish the desired trifluoromethyl-substituted cyclopropane. researchgate.net The versatility of this method allows for the synthesis of a wide array of cyclopropane derivatives by simply varying the alkene substrate. organic-chemistry.org For instance, reactions with styrene derivatives have been shown to produce trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity when chiral catalysts are employed. organic-chemistry.org
Use of Trifluoromethyltrimethylsilane as a Carbene Source
Trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent, is another valuable tool for introducing the trifluoromethyl group. While its primary application is as a nucleophilic trifluoromethylating agent, under specific conditions, it can serve as a precursor for difluorocarbene (:CF2), which can then undergo cyclopropanation reactions. However, its direct use as a trifluoromethylcarbene source for the synthesis of this compound is not a commonly reported methodology. The more prevalent pathway involves the generation of a trifluoromethyl-substituted intermediate which is then further functionalized.
Halotrifluoromethylation and Cyanotrifluoromethylation of Unsaturated Systems
The radical-mediated addition of a trifluoromethyl group and another functional group, such as a halogen or a cyano group, across a double or triple bond offers an alternative route to trifluoromethylated compounds. For the synthesis of cyclopropanes, this strategy would typically involve the trifluoromethylation of an alkene followed by a subsequent ring-closing reaction. For example, the radical addition of Togni's reagent or other electrophilic trifluoromethylating agents to an appropriately functionalized diene could initiate a cascade reaction leading to a cyclopropane ring. While powerful for the synthesis of various fluorinated molecules, the direct, one-step synthesis of this compound via these methods is not a standard approach and would require a specifically designed substrate.
Diastereoselective and Enantioselective Synthesis of this compound Frameworks
Controlling the stereochemistry of the cyclopropane ring is of paramount importance, as different stereoisomers can exhibit vastly different biological activities. Significant efforts have been directed towards the development of diastereoselective and enantioselective methods to synthesize these complex structures.
Chiral Auxiliary and Catalyst-Controlled Asymmetric Synthesis
The use of chiral auxiliaries and chiral catalysts represents the pinnacle of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. sigmaaldrich.com
In chiral auxiliary-controlled synthesis , a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comepfl.chwikipedia.org After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound frameworks, a chiral auxiliary could be appended to the alkene substrate prior to the cyclopropanation reaction. The steric bulk and electronic properties of the auxiliary would then favor the approach of the trifluoromethylcarbene from one face of the double bond, leading to a diastereomerically enriched product.
Catalyst-controlled asymmetric synthesis offers a more elegant and atom-economical approach. organic-chemistry.org In this strategy, a small amount of a chiral catalyst is used to generate a chiral environment around the reacting species, thereby inducing enantioselectivity. Dirhodium complexes bearing chiral ligands have proven to be particularly effective for the enantioselective cyclopropanation of alkenes with trifluoromethyl diazo compounds. organic-chemistry.org For example, the use of adamantylglycine-derived dirhodium catalysts has achieved high levels of both diastereoselectivity (>94%) and enantioselectivity (88–98% ee) in the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with styrenes. organic-chemistry.org Similarly, copper catalysts paired with chiral bisoxazoline (BOX) ligands have been successfully employed for the enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane, yielding versatile cyclopropylboronates with high stereocontrol. nih.govacs.org Ru(II)–Pheox catalysts have also demonstrated high efficiency in the asymmetric synthesis of various trifluoromethyl cyclopropanes. researchgate.net
More recently, biocatalysis has emerged as a powerful tool for asymmetric cyclopropanation. nih.govrochester.edunih.gov Engineered myoglobin catalysts have been utilized for the cyclopropanation of olefins with 2-diazo-1,1,1-trifluoroethane, affording a variety of trans-1-trifluoromethyl-2-arylcyclopropanes in high yields and with excellent diastereo- and enantioselectivity (97–99.9% de and ee). nih.govnih.gov
The following table summarizes the performance of various chiral catalysts in the asymmetric cyclopropanation to form trifluoromethyl-substituted cyclopropanes.
| Catalyst System | Alkene Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Rh2(R-PTAD)4 | Styrene Derivatives | >94:6 | 88-98% |
| Cu(I)-tBuBOX | (E)-Styryl Pinacolboronate | 94:6 | 95:5 |
| Ru(II)–Pheox | Various Olefins | up to 98:2 | up to 96% |
| Engineered Myoglobin | Vinylarenes | 97-99.9% de | 97-99.9% ee |
| Cobalt-Salen Complex | Styrenes | up to 180:1 | 86-94% |
These cutting-edge methodologies underscore the rapid progress in the field of fluorine chemistry and asymmetric catalysis. The ability to synthesize complex molecules like this compound with high stereocontrol opens up new avenues for the discovery of novel pharmaceuticals and advanced materials.
Control of Diastereoselectivity in Cyclopropanation Reactions
The diastereoselective construction of the this compound scaffold is a nuanced process, often relying on the careful selection of reagents and reaction conditions to favor the formation of one diastereomer over another. A prominent and effective method involves the reaction of 2-trifluoromethyl-1,3-enynes with sulfur ylides. rsc.org This approach has demonstrated considerable success in establishing the desired relative stereochemistry at the newly formed stereocenters.
In a notable one-pot, two-step procedure, trifluoromethyl-activated 1,3-enynes undergo cyclopropanation with sulfur ylides under mild conditions. rsc.org This reaction proceeds without the undesirable elimination of fluoride (B91410) and predominantly yields the cis-isomer of the resulting cyclopropane. rsc.org The diastereoselectivity of this process is influenced by the nature of the sulfur ylide and the substituents on the enyne substrate. The kinetic and thermodynamic factors governing the reaction between sulfur ylides and conjugated systems play a crucial role in determining the diastereomeric outcome. nih.gov
The reaction of a silyl-protected 2-trifluoromethyl-1,3-enyne with a sulfur ylide provides a clear illustration of this diastereoselective control. The primary product of this cyclopropanation is the cis-diastereomer, formed with a diastereomeric ratio (d.r.) of over 20:1. rsc.org This high degree of selectivity underscores the utility of this methodology for accessing specific stereoisomers of trifluoromethylated cyclopropanes.
Table 1: Diastereoselective Cyclopropanation of a Trifluoromethyl-Activated 1,3-Enyne
| Reactant 1 | Reactant 2 | Major Product Diastereomer | Diastereomeric Ratio (cis:trans) |
| 2-Trifluoromethyl-1,3-enyne (silyl-protected) | Sulfur Ylide | cis-cyclopropane | >20:1 |
Epimerization and Stereoisomer Control in Multi-Step Syntheses
Control over the stereochemistry of this compound and its analogs is not limited to the initial cyclopropanation step. Post-cyclopropanation transformations, such as epimerization, offer a powerful tool for accessing diastereomers that may be difficult to obtain directly. rsc.org This is particularly valuable in multi-step syntheses where the desired stereoisomer may not be the kinetically favored product.
A compelling example of stereoisomer control through epimerization is observed in the synthesis of cyclopropanes from 2-trifluoromethyl-1,3-enynes. rsc.org Following the initial diastereoselective cyclopropanation that yields the cis-isomer, a subsequent deprotection of the triisopropylsilyl (TIPS) group using tetrabutylammonium (B224687) fluoride (TBAF) can be employed. rsc.org Interestingly, this deprotection step also facilitates a diastereoenriched epimerization, converting the cis-isomer into the trans-cyclopropane as the sole isomer. rsc.org This transformation highlights a thermodynamically controlled process that allows for a complete switch in diastereoselectivity. researchgate.net
The mechanism of this epimerization is believed to proceed through a thermodynamic pathway, where the initially formed cis-product rearranges to the more stable trans-isomer under the influence of the fluoride source. researchgate.net This strategic use of a reagent to perform both a deprotection and an epimerization in a single step exemplifies the elegance and efficiency of modern synthetic methodologies.
Table 2: Epimerization of a Trifluoromethyl-Substituted Cyclopropane
| Starting Material (Diastereomer) | Reagent | Final Product (Diastereomer) | Outcome |
| cis-cyclopropane | Tetrabutylammonium Fluoride (TBAF) | trans-cyclopropane | Complete Epimerization |
Mechanistic Investigations and Elucidation of Reaction Pathways
Understanding Carbene and Metal Carbene Reactivity
The synthesis of trifluoromethyl-substituted cyclopropanes, including 1-Ethynyl-1-(trifluoromethyl)cyclopropane, is fundamentally reliant on the chemistry of trifluoromethyl-substituted carbenes and their metal complexes. Understanding the generation, characterization, and inherent reactivity of these transient species is crucial for elucidating the mechanisms of cyclopropane (B1198618) formation.
Trifluoromethyl-substituted carbenes are highly reactive intermediates that are typically generated in situ from stable precursors. A predominant method involves the decomposition of trifluoromethyl-substituted diazo compounds, such as 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂) and aryl trifluoromethyl diazomethanes. digitellinc.combohrium.comresearchgate.net This decomposition can be initiated thermally, photochemically, or, most commonly, through catalysis by transition metals. researchgate.net For instance, the use of 2-diazo-1,1,1-trifluoroethane is a key strategy for introducing the trifluoromethylcarbene moiety. nih.govacs.org Diazirines have also been employed as carbene precursors under photochemical conditions. acs.org
The direct characterization of free carbenes is challenging due to their short lifetimes. However, when stabilized as metal carbene complexes (or carbenoids), they can be thoroughly characterized. Gold(I) α-trifluoromethyl carbene complexes, for example, have been synthesized and characterized using multinuclear NMR spectroscopy and X-ray crystallography. bohrium.comresearchgate.net These studies provide critical insights into the bonding and structure of the carbene complex, revealing stabilization through π-donation from aryl substituents and backdonation from the gold center. bohrium.comresearchgate.netresearchgate.net The ground state of trifluoromethylcarbene is a triplet state, but transition metal catalysis often proceeds via singlet-metal-carbene intermediates, which influences the stereoselectivity of subsequent reactions. researchgate.netnih.govulsu.ru
The reactivity of trifluoromethyl-substituted carbenes is profoundly influenced by both electronic and steric factors.
Electronic Effects: The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This property imparts a strong electrophilic character to the adjacent carbene carbon. bohrium.com This electrophilicity makes the carbene highly reactive toward electron-rich nucleophiles, such as alkenes and alkynes. beilstein-journals.org The stabilization of the carbene center can be influenced by π-donation from other substituents on the carbene carbon, which can modulate its reactivity. researchgate.net
Steric Effects: Steric hindrance plays a significant role in controlling the accessibility of the carbene center. mdpi.com Bulky substituents on the carbene precursor or on the substrate (the alkene or alkyne) can impede the approach of the reactants, affecting reaction rates and selectivity. researchgate.netacs.org For example, in cyclopropanation reactions, sterically demanding groups on the alkene can influence the diastereoselectivity of the product. researchgate.net Computational and experimental studies have shown that steric hindrance can lead to higher activation barriers, sometimes preventing the formation of highly substituted products. mdpi.comnih.gov
| Factor | Description | Impact on Reactivity | References |
|---|---|---|---|
| Electronic (CF₃ Group) | The trifluoromethyl group is strongly electron-withdrawing. | Increases the electrophilicity of the carbene, making it highly reactive towards electron-rich olefins. | bohrium.comnih.gov |
| Electronic (Other Substituents) | Electron-donating groups (e.g., aryl groups) attached to the carbene carbon can stabilize the intermediate via π-donation. | Modulates the overall electrophilicity and stability of the carbene complex. | researchgate.netresearchgate.net |
| Steric (Carbene) | Bulky groups attached to the carbene carbon. | Can hinder the approach to the alkene/alkyne, potentially lowering reaction rates or influencing stereoselectivity. | mdpi.com |
| Steric (Substrate) | Bulky groups on the alkene or alkyne substrate. | Can direct the carbene to the less hindered face of the molecule, controlling diastereoselectivity. Can also slow the reaction due to steric repulsion. | researchgate.netacs.org |
The concept of "donor-acceptor" (DA) is pivotal in cyclopropane chemistry. wiley-vch.deutexas.edu A classic donor-acceptor cyclopropane possesses a donor group (e.g., alkoxy, vinyl) and an acceptor group (e.g., ester, keto) on adjacent carbons, which polarizes the C1-C2 bond and facilitates synthetically useful ring-opening reactions. utexas.edu
In the context of trifluoromethyl-substituted carbenes, the carbene itself is a potent acceptor due to the CF₃ group. When this carbene reacts with an alkene that has a donor substituent (like an enol ether), the resulting product is a donor-acceptor cyclopropane. However, even when reacting with simple alkenes, the resulting trifluoromethyl-cyclopropane has a highly polarized C-CF₃ bond, making it an "acceptor-substituted" cyclopropane. This inherent electronic feature is a direct consequence of the carbene's properties. In some specialized cases, fluorine itself, counterintuitively, has been shown to act as a donor group in certain gem-difluorocyclopropanes, activating them for [3+2] cycloadditions. nih.govresearchgate.net The formation of this compound from an ethynyl-substituted alkene would result in a cyclopropane bearing two distinct electron-withdrawing groups (trifluoromethyl and ethynyl), leading to unique reactivity.
Detailed Analysis of Cycloaddition Mechanisms
The formation of the three-membered ring in this compound and related structures occurs primarily through cycloaddition reactions.
The most direct and common method for synthesizing cyclopropanes is the [2+1] cycloaddition of a carbene to an alkene, a reaction known as cyclopropanation. libretexts.orgyoutube.com Similarly, the reaction of a carbene with an alkyne yields a cyclopropene (B1174273) via cyclopropenation. acs.org
In these reactions, the carbene provides the one-carbon unit that adds across the two carbons of the π-bond. libretexts.org When mediated by transition metals, the reaction is believed to proceed through an electrophilic metal-carbene intermediate. acs.org The alkene attacks this intermediate, leading to the formation of the cyclopropane ring and regeneration of the catalyst. For singlet carbenes or their metal complexes, the reaction is often a concerted process, meaning the two new sigma bonds are formed simultaneously. libretexts.orgyoutube.com A key consequence of this concerted mechanism is the retention of the alkene's stereochemistry in the cyclopropane product; a cis-alkene yields a cis-substituted cyclopropane, and a trans-alkene yields a trans product. youtube.com
The synthesis of trifluoromethyl-substituted cyclopropanes is frequently achieved via transition-metal-catalyzed cyclopropanation of alkenes with a trifluoromethylcarbene precursor. researchgate.netnih.govbeilstein-journals.org A variety of catalysts, including those based on copper, rhodium, and myoglobin (B1173299), have been developed to achieve high yields and stereoselectivity. nih.govacs.orgnih.gov The reaction of trifluoromethyl carbenes with alkynes provides a route to trifluoromethyl-substituted cyclopropenes. acs.org
| Catalyst Type | Carbene Precursor | Reaction Type | Key Features | References |
|---|---|---|---|---|
| Myoglobin Biocatalysts | CF₃CHN₂ | Cyclopropanation | High diastereo- and enantioselectivity for trans-products. | nih.govacs.org |
| Engineered Protoglobins | CF₃CHN₂ | Cyclopropanation | Can be engineered to selectively produce challenging cis-diastereomers. | escholarship.org |
| Copper Iodide (CuI) | CF₃C(N₂)CF₂P(O)(OEt)₂ | Cyclopropanation | Effective for bench-stable diazo reagents with terminal alkenes. | nih.gov |
| Photocatalysis (LED) | Diazirines | Cyclopropenation | Mild, continuous-flow conditions for reaction with alkynes. | acs.org |
| Base-mediated (K₃PO₄) | CF₃CHN₂ | Cyclopropanation | Transition-metal-free synthesis from dienes and enynes. | researchgate.net |
Beyond simple [2+1] additions, trifluoromethyl-substituted cyclopropanes can be embedded within more complex molecular architectures through multicomponent or cascade reactions. These processes involve a sequence of reactions where the initial product undergoes further transformations in the same pot, often leading to a rapid increase in molecular complexity. nih.govacs.org
A common cascade strategy involves the initial generation of a trifluoromethyl radical, which then adds to a molecule containing multiple reactive sites, such as a conjugated enyne or diene. researchgate.netrsc.orgrsc.org The resulting radical intermediate can then undergo an intramolecular cyclization to form a cyclic system that includes a cyclopropane ring. For example, visible-light-induced radical cascade trifluoromethylation/cyclization of inactivated alkenes has been developed to produce complex polycyclic aza-heterocycles containing a trifluoromethyl group. mdpi.comresearchgate.net While not forming a simple cyclopropane, these reactions illustrate the principle of using trifluoromethylation as a trigger for complex cyclization cascades. Another example involves a three-component [3+2] cycloaddition followed by a CuI-catalyzed cascade trifluoromethyl radical addition and cyclization to create fused-ring systems. nih.gov These advanced strategies demonstrate how the fundamental reactivity of trifluoromethyl-containing species can be harnessed to build intricate structures that incorporate the trifluoromethyl-cyclopropane motif as a key structural element.
Regioselectivity and Stereoselectivity in Cycloadditions
The presence of the trifluoromethyl group on the cyclopropane ring of this compound significantly influences the regioselectivity and stereoselectivity of its cycloaddition reactions. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of alkenes in 1,3-dipolar cycloadditions. researchgate.net For instance, ethylenic compounds activated by a trifluoromethyl group readily undergo cycloadditions with non-stabilized azomethine ylides to produce polysubstituted 3-trifluoromethyl-pyrrolidines in good yields, whereas their non-fluorinated counterparts are often unreactive under similar conditions. researchgate.net
In the context of synthesizing trifluoromethyl-substituted cyclopropanes, rhodium-catalyzed reactions of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes have demonstrated high diastereoselectivity (>94%) and excellent enantioselectivity (88–98%). organic-chemistry.org The choice of catalyst is crucial, with adamantylglycine-derived dirhodium complexes proving highly effective. organic-chemistry.org While these reactions work well with styrene (B11656) derivatives, unactivated alkenes exhibit lower reactivity. organic-chemistry.org
Furthermore, solvent choice can control the outcome of cycloaddition reactions. For example, the reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane (B1242873) can be directed to form either bis(trifluoromethyl)cyclopropanes or bis(trifluoromethyl)pyrazolines by simply changing the solvent from 1,2-dichloroethane (B1671644) (DCE) to N,N-dimethylacetamide (DMAc). rsc.org This highlights the subtle interplay of reaction conditions in determining the product distribution. A two-step, metal-free approach involving the [3+2] cycloaddition of electron-poor alkenes with in situ generated 2,2,2-trifluorodiazoethane, followed by nitrogen extrusion, also yields trisubstituted trifluoromethyl cyclopropanes, albeit often as a mixture of diastereomers. bohrium.com
The table below summarizes the outcomes of selected cycloaddition reactions involving trifluoromethylated compounds, illustrating the influence of various factors on selectivity.
| Reactants | Catalyst/Conditions | Product(s) | Selectivity |
| 1-Aryl-2,2,2-trifluorodiazoethanes + Alkenes | Rh₂(R-PTAD)₄ | Trifluoromethyl-substituted cyclopropanes | >94% diastereoselectivity, 88-98% enantioselectivity organic-chemistry.org |
| 2-Trifluoromethyl-1,3-enynes + CF₃CHN₂ | DCE (solvent) | Bis(trifluoromethyl)cyclopropanes | Solvent-controlled rsc.org |
| 2-Trifluoromethyl-1,3-enynes + CF₃CHN₂ | DMAc (solvent) | Bis(trifluoromethyl)pyrazolines | Solvent-controlled rsc.org |
| Electron-deficient alkenes + in situ CF₃CHN₂ | Heat | Trisubstituted trifluoromethyl cyclopropanes | ~1:1 mixture of diastereomers bohrium.com |
Radical Intermediates and Radical Cascade Cyclizations
Formation and Reactivity of Cyclopropyl (B3062369) Radicals
The 1-(trifluoromethyl)cyclopropyl (TFCp) radical is a key intermediate that can be generated from suitable precursors under mild conditions. nih.gov A bench-stable sulfonium (B1226848) salt, 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate, efficiently releases the TFCp radical upon photochemical irradiation. nih.gov This radical exhibits ambiphilic character, allowing it to react with both electron-rich and electron-deficient substrates. nih.gov
Once formed, the cyclopropyl radical can participate in various transformations. A common reaction pathway for cyclopropane derivatives, in general, involves the addition of a radical to a double bond, forming a cyclopropyl-substituted carbon radical. nih.gov This intermediate can then undergo ring-opening to generate a more stable alkyl radical, which can subsequently cyclize with another part of the molecule. nih.govbeilstein-journals.org The high ring strain of the cyclopropane skeleton facilitates this ring-opening process. beilstein-journals.org For example, the reaction of methylenecyclopropanes with fluoroalkyl radicals leads to the formation of fluorinated homoallylic compounds through a radical ring-opening mechanism. nih.gov
Atom Transfer Radical Addition Mechanisms
Atom Transfer Radical Addition (ATRA) is an atom-economical method for the simultaneous formation of carbon-carbon and carbon-halogen bonds. nih.gov In the context of this compound, while specific examples are not detailed in the provided search results, the general mechanism of ATRA can be inferred. Photoredox catalysis is a modern and efficient way to initiate ATRA reactions under mild conditions. nih.gov
A typical photoredox-mediated ATRA mechanism involves the following steps:
Initiation: A photocatalyst, upon absorbing light, reaches an excited state.
Radical Generation: The excited photocatalyst interacts with a haloalkane (e.g., CF₃I), generating a trifluoromethyl radical through an oxidative or reductive quenching cycle. nih.gov
Addition: The generated radical adds to the alkyne or alkene of the substrate, such as this compound.
Atom Transfer: The resulting radical intermediate abstracts a halogen atom from another molecule of the haloalkane, propagating the radical chain and forming the final product. nih.govrsc.org
This process can be utilized to introduce vinyl trifluoromethyl groups onto olefins. nih.gov The efficiency and scope of these reactions are often broad, with high yields and tolerance for various functional groups. nih.gov Mechanistic studies suggest that in some systems, a single electron transfer (SET) generates a transient iodine radical, while the iodine-atom transfer radical addition (I-ATRA) pathway constructs an iodinated radical moiety that leads to cyclopropanation. rsc.org
Organometallic Intermediates and Transmetalation Processes
Metal-Catalyzed C-C Bond Cleavage Mechanisms
The high ring strain of cyclopropanes makes them susceptible to carbon-carbon bond cleavage reactions, which can be catalyzed by transition metals. illinois.eduacs.org These reactions provide atom-economical pathways to construct new carbon-carbon bonds and remodel molecular skeletons. illinois.edunih.gov Two primary mechanistic pathways are recognized for the transition metal-catalyzed C-C bond activation of strained ring systems: oxidative addition and β-carbon elimination. illinois.edu
Oxidative Addition: In this pathway, a low-valent transition metal complex, such as nickel, palladium, or rhodium, inserts into a C-C bond of the cyclopropane ring. illinois.edu This forms a metallacyclobutane intermediate. The regioselectivity of this cleavage (proximal vs. distal bond) can depend on the metal used. illinois.edu Subsequent reactions of the metallacycle, such as cycloadditions, can lead to a variety of cyclic products. illinois.edu
β-Carbon Elimination: This is a redox-neutral pathway that provides a complementary approach to oxidative addition. illinois.edu It is another important mechanism for C-C bond cleavage in strained rings.
Electrochemical methods have also been developed for the C-C bond cleavage and 1,3-difunctionalization of arylcyclopropanes. nih.gov These reactions proceed under catalyst-free and external-oxidant-free conditions. nih.gov Mechanistic studies indicate that an arylcyclopropane radical cation is formed via anode oxidation, which leads to the weakening and subsequent cleavage of a C-C bond, forming key benzyl (B1604629) carbonium intermediates. nih.govresearchgate.net
The table below outlines the key features of different C-C bond cleavage mechanisms in cyclopropane derivatives.
| Mechanism | Key Features | Intermediate(s) | Typical Products |
| Oxidative Addition | Metal insertion into C-C bond. illinois.edu | Metallacyclobutane illinois.edu | Bicyclic compounds illinois.edu |
| β-Carbon Elimination | Redox-neutral pathway. illinois.edu | - | Varied, complementary to oxidative addition products. |
| Electrochemical Cleavage | Anode oxidation, catalyst-free. nih.gov | Arylcyclopropane radical cation, benzyl carbonium nih.gov | 1,3-Difunctionalized molecules nih.gov |
Transformations and Reactivity Profiles of the 1 Ethynyl 1 Trifluoromethyl Cyclopropane Core
Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety
The cleavage of one of the C-C bonds of the cyclopropane ring is a characteristic reaction of this class of compounds, leading to the formation of more stable, acyclic products. These transformations can be initiated by a range of reagents and conditions, including acids, transition metals, nucleophiles, heat, or light.
In the presence of Brønsted or Lewis acids, the cyclopropane ring of 1-ethynyl-1-(trifluoromethyl)cyclopropane is susceptible to cleavage. The mechanism typically involves the protonation of the cyclopropane ring, which occurs on one of the C-C bonds, leading to a corner-protonated cyclopropane intermediate. This is followed by the cleavage of the bond opposite to the site of protonation to form a carbocation.
The regioselectivity of the ring-opening is governed by the stability of the resulting carbocation. For this compound, the strongly electron-withdrawing nature of the trifluoromethyl group would significantly destabilize a carbocation on the adjacent carbon (C1). Therefore, cleavage of the C2-C3 bond to form a carbocation at C2 or C3, followed by rearrangement, is more plausible. The reaction is anticipated to proceed via an Sɴ2-like mechanism where a nucleophile attacks one of the methylene (B1212753) carbons (C2 or C3) concurrently with protonation and C-C bond cleavage. This pathway avoids the formation of a highly unstable primary carbocation or a carbocation alpha to the CF₃ group. The presence of the ethynyl (B1212043) group's π-system may also influence the reaction pathway, potentially participating in the stabilization of transient positive charges.
Transition metals are highly effective catalysts for the ring-opening of cyclopropanes due to their ability to insert into C-C bonds, a process driven by the release of ring strain. researchgate.net This process typically forms a metallacyclobutane intermediate, which can then undergo various transformations such as reductive elimination or β-hydride elimination to yield a range of products.
Palladium and platinum complexes are well-known to catalyze the ring-opening of strained carbocycles. nih.govnih.gov For this compound, a Pd(0) or Pt(0) catalyst would likely insert into one of the less sterically hindered C-C bonds (C1-C2 or C1-C3). This oxidative addition would form a pallada- or platinacyclobutane intermediate. Subsequent reductive elimination or reaction with other substrates can lead to a variety of functionalized products. For instance, in the presence of an appropriate coupling partner, cross-coupling reactions can occur. nih.gov The electronic nature of the substituents would make the C1 carbon atom electron-deficient, potentially directing the regioselectivity of the insertion.
Table 1: Representative Palladium and Platinum-Catalyzed Ring-Opening Reactions of Substituted Cyclopropanes
| Catalyst | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Pd(OAc)₂/PCy₃ | Aryl cyclopropyl (B3062369) ketones | (E)-α,β-Unsaturated ketones | N/A |
| PtCl₂ | Enyne with enol ether | Dihydrobenzofurans | nih.gov |
This table presents examples of related reactions to illustrate the potential transformations of the target compound.
Gold catalysts, particularly Au(I) complexes, are powerful π-acids that can activate the ethynyl group of this compound. frontiersin.orgnih.gov This activation can trigger intramolecular cyclization or rearrangement reactions where the cyclopropane ring participates as a nucleophile, leading to ring-opening. For example, a gold-catalyzed cycloisomerization could proceed through the attack of the cyclopropane C-C bond onto the gold-activated alkyne, resulting in complex carbocyclic structures. frontiersin.org
Copper catalysts are also effective in promoting ring-opening reactions, particularly with cyclopropanols, leading to β-trifluoromethyl ketones. dntb.gov.ua While the target compound is not a cyclopropanol, copper-catalyzed pathways involving radical intermediates or the formation of copper homoenolates could be envisaged, especially in the presence of suitable reagents. nih.govnih.gov Catalysis by other metals like cerium, zinc, and zirconium, often acting as Lewis acids, can also facilitate ring-opening by coordinating to the molecule and promoting bond cleavage, although specific examples for this substrate are less common.
Table 2: Examples of Gold and Copper-Catalyzed Reactions of Functionalized Cyclopropanes
| Catalyst | Substrate Type | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| IPrAuSbF₆ | Enyne with cyclopropane | Cycloisomerization/Ring Expansion | 1,2-Dihydroquinolines | frontiersin.org |
| Cu(I) | Trifluoromethyl-substituted cyclopropanes | C-C bond cleavage | Trifluoromethylated skeletons | rsc.org |
This table provides examples from related systems to suggest possible reactivity for this compound.
The significant electron-withdrawing effect of both the trifluoromethyl and ethynyl groups polarizes the C1-C2 and C1-C3 bonds of the cyclopropane ring, making the methylene carbons (C2 and C3) susceptible to nucleophilic attack. This reaction proceeds via an Sɴ2-type mechanism, where the nucleophile attacks a methylene carbon, leading to the cleavage of the opposite C-C bond and the formation of a carbanion at C1. This carbanion is stabilized by the adjacent electron-withdrawing CF₃ and ethynyl groups.
Strong nucleophiles such as azide (B81097) ions (N₃⁻) or alkoxides (from alcohols in the presence of a base) can readily open the ring. The resulting stabilized carbanion is then typically protonated upon workup to yield the final 1,3-difunctionalized product. This reactivity pattern is characteristic of "donor-acceptor" cyclopropanes, where the cyclopropane ring itself acts as the donor and the substituents are the acceptors.
The release of ring strain can also be achieved through thermal or photochemical energy input, leading to rearrangements. Thermally, this compound can undergo isomerization through homolytic cleavage of a C-C bond to form a diradical intermediate. This diradical can then undergo rearrangements and re-cyclization to form various isomers, or it can be trapped by other molecules. The presence of the ethynyl group allows for potential vinylidenecyclopropane-type rearrangements, which could lead to cyclopentene (B43876) derivatives.
Photoinduced rearrangements are also possible. researchgate.net Upon absorption of UV light, the molecule can be excited to a higher energy state, facilitating bond cleavage. Photochemical reactions of cyclopropanes can proceed through different pathways than thermal reactions, sometimes leading to unique products. For instance, photoinduced electron transfer processes could generate a radical cation of the cyclopropane, which would then be susceptible to ring-opening. nih.gov
Transition Metal-Catalyzed Cyclopropane Cleavage
Functionalization Reactions of the Ethynyl Group
The ethynyl group is a cornerstone of the molecule's synthetic utility, offering a gateway to a variety of molecular architectures through additions, couplings, and cycloadditions. Its reactivity is significantly influenced by the adjacent trifluoromethyl-substituted cyclopropyl ring, which imparts unique electronic properties to the alkyne.
Selective Addition Reactions to the Triple Bond
The carbon-carbon triple bond in this compound is susceptible to a range of addition reactions. The strong electron-withdrawing nature of the trifluoromethyl group polarizes the molecule, making the terminal alkyne an electrophilic center and rendering it susceptible to nucleophilic conjugate additions, often referred to as Michael additions. acs.org This activation allows for the stereoselective formation of functionalized vinylcyclopropanes.
Heteronucleophiles, such as thiols (thiol-yne addition) and amines (amino-yne addition), are particularly effective for these transformations due to their prevalence in organic compounds and the high efficiency of the reaction. acs.org The reaction conditions can often be tuned to favor the formation of specific isomers, providing a high degree of control over the product's geometry. While direct studies on this compound are not extensively detailed, the principles of nucleophilic addition to activated alkynes are well-established. acs.org
Table 1: Representative Nucleophilic Additions to Activated Alkynes
| Nucleophile | Reagent Type | Product Type | Typical Conditions |
| Thiol (R-SH) | Soft Nucleophile | Vinyl Sulfide | Base catalyst (e.g., Et3N), Room Temp |
| Amine (R2-NH) | Hard/Soft Nucleophile | Enamine | Often proceeds without catalyst, may require heat |
| Alcohol (R-OH) | Hard Nucleophile | Vinyl Ether | Requires strong base or metal catalysis |
| Organocuprates | Soft Nucleophile | Substituted Alkene | Stoichiometric copper reagent, low temperature |
Cross-Coupling Reactions at the Alkyne Terminus
The terminal proton of the ethynyl group is acidic, allowing for its participation in a variety of powerful carbon-carbon bond-forming cross-coupling reactions. The Sonogashira coupling is arguably the most important of these, enabling the direct linkage of the terminal alkyne with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt, in the presence of an amine base. organic-chemistry.orgyoutube.com
The Sonogashira reaction is highly valued for its mild reaction conditions and broad functional group tolerance, making it a cornerstone in the synthesis of complex molecules, pharmaceuticals, and organic materials. wikipedia.org The mechanism involves the formation of a copper acetylide in situ, which then undergoes transmetalation with a palladium(II) intermediate generated from the oxidative addition of the aryl/vinyl halide to the palladium(0) catalyst. youtube.com Reductive elimination from the resulting palladium(II) complex yields the coupled product and regenerates the active palladium(0) catalyst. youtube.com Copper-free Sonogashira protocols have also been developed. libretexts.org
Table 2: Typical Conditions for Sonogashira Cross-Coupling
| Component | Example Reagents | Role in Reaction |
| Alkyne Substrate | This compound | Nucleophilic partner |
| Coupling Partner | Aryl iodides, Aryl bromides, Vinyl triflates | Electrophilic partner |
| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | Primary catalyst for C-C bond formation |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne by forming copper acetylide |
| Base | Diethylamine, Triethylamine | Deprotonates the terminal alkyne, neutralizes HX |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and catalysts |
Cycloaddition Reactions Involving the Ethynyl Group
The ethynyl group serves as an excellent "dipolarophile" in 1,3-dipolar cycloaddition reactions, a powerful class of pericyclic reactions for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The Huisgen 1,3-dipolar cycloaddition, for instance, involves the reaction of the alkyne with a 1,3-dipole, such as an organic azide, to form a triazole ring. wikipedia.org This reaction is a prime example of "click chemistry" due to its high efficiency, stereospecificity, and reliability.
The regioselectivity of the cycloaddition can often be predicted using Frontier Molecular Orbital (FMO) theory, which considers the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. nih.gov The electron-withdrawing trifluoromethyl group on the cyclopropane ring influences the electronic properties of the alkyne, affecting its HOMO-LUMO energy levels and thus its reactivity and the regiochemical outcome of the cycloaddition. nih.gov
Common 1,3-dipoles used in these reactions include:
Azides (R-N₃): Leading to the formation of 1,2,3-triazoles.
Nitrile Oxides (R-CNO): Yielding isoxazoles.
Nitrones (R₂-CN(O)R): Producing isoxazolidines.
Diazoalkanes (R₂-CN₂): Resulting in the formation of pyrazoles. researchgate.net
Reactivity of the Trifluoromethyl Group within the Cyclopropane Scaffold
The trifluoromethyl group is not merely a spectator substituent; its powerful electronic properties profoundly influence the reactivity of the entire molecule, including the cyclopropane ring itself.
Electronic Effects on Cyclopropane Reactivity
The trifluoromethyl (-CF₃) group is one of the most potent electron-withdrawing groups in organic chemistry, primarily exerting its influence through a strong negative inductive effect (-I). nih.gov This effect significantly polarizes the adjacent C-C bonds of the cyclopropane ring. The carbon atom to which the -CF₃ group is attached becomes highly electron-deficient.
Cyclopropane rings possess inherent strain and their C-C bonds have significant p-character, making them susceptible to ring-opening reactions under certain conditions, such as with strong electrophiles or nucleophiles. researchgate.netdalalinstitute.com The presence of the -CF₃ group enhances the electrophilicity of the adjacent cyclopropyl carbon, potentially making the ring more susceptible to nucleophilic attack and subsequent ring-opening compared to non-fluorinated analogues. nih.govnih.gov However, this enhanced susceptibility is often counterbalanced by the steric bulk of the trifluoromethyl group and the high strength of the C-F bonds.
Stability and Transformations of the Trifluoromethyl Moiety
A defining characteristic of the trifluoromethyl group is its exceptional stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a high bond dissociation energy. mdpi.com This inherent strength makes the -CF₃ group robust and chemically inert under a vast majority of reaction conditions, including those typically employed for the functionalization of the ethynyl group (e.g., Sonogashira coupling, cycloadditions). mdpi.comtcichemicals.com
This high stability is a key feature in medicinal chemistry, where the -CF₃ group is often incorporated into drug candidates to block metabolic degradation at that position, thereby increasing the compound's biological half-life. mdpi.com While selective transformations of C-F bonds within a trifluoromethyl group have been developed, they typically require harsh reagents, specific activating groups (often on aromatic systems), or specialized catalytic systems that are not generally compatible with the other functional groups present in this compound. tcichemicals.comresearchgate.net Therefore, in the context of the reactions discussed, the trifluoromethyl moiety is considered a stable and non-reactive component of the scaffold.
Computational Chemistry and Advanced Theoretical Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties and reactivity of molecules like 1-Ethynyl-1-(trifluoromethyl)cyclopropane. researchgate.netresearchgate.net DFT methods offer a balance between computational cost and accuracy, making them suitable for studying complex reaction mechanisms. mdpi.comnih.gov By approximating the electron density of a system, DFT can predict a wide range of molecular properties, including geometries, energies, and reactivity indices. researchgate.net
Predicting Regioselectivity and Diastereoselectivity
DFT calculations are instrumental in predicting the regioselectivity and diastereoselectivity of reactions involving this compound. researchgate.net By analyzing the energies of different possible transition states, chemists can determine the most likely reaction pathways and, consequently, the major products. rsc.org For instance, in cycloaddition reactions, DFT can help identify which of the two reactive sites on the ethynyl (B1212043) group will preferentially react and from which face the dienophile will approach. researchgate.net This predictive power is crucial for designing stereoselective syntheses. rsc.org
The regioselectivity in reactions such as 1,3-dipolar cycloadditions can be rationalized through the analysis of nucleophilic and electrophilic interactions between the reacting species. researchgate.net DFT calculations can quantify these interactions and provide a theoretical basis for experimentally observed outcomes. The influence of substituents on the electronic properties of the reactants, which in turn dictates the regioselectivity, can also be systematically studied using DFT. researchgate.net
Elucidating Transition State Structures and Energy Profiles
A key application of DFT is the elucidation of transition state (TS) structures and the corresponding energy profiles of reactions. researchgate.netresearchgate.net A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, and its structure determines the kinetic feasibility of a reaction. scm.com DFT calculations can locate these saddle points on the potential energy surface, providing detailed geometric information about the TS. scm.com
| Parameter | Description |
| Transition State (TS) | A high-energy, unstable configuration of atoms that represents the point of maximum energy along a reaction coordinate. |
| Energy Profile | A graph that shows the change in potential energy of a system as a function of the reaction coordinate. |
| Activation Energy (ΔG‡) | The minimum amount of energy required for a chemical reaction to occur. |
Modeling Reaction Pathways and Intermediates
DFT is extensively used to model entire reaction pathways, including the identification of stable intermediates. researchgate.netresearchgate.net By mapping out the sequence of elementary steps from reactants to products, researchers can gain a comprehensive understanding of the reaction mechanism. researchgate.netresearchgate.net This includes the characterization of any short-lived intermediates that may be difficult to detect experimentally. researchgate.net
For complex, multi-step reactions involving this compound, DFT can help to distinguish between competing pathways and identify the most energetically favorable route. researchgate.net The ability to model these intricate reaction networks is a significant advantage of computational chemistry, providing insights that can guide the optimization of reaction conditions to favor the desired product. arxiv.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a dynamic picture of molecular motion. escholarship.org This is particularly useful for the conformational analysis of flexible molecules like this compound.
MD simulations can explore the potential energy surface of a molecule, identifying the various low-energy conformations (conformers) that it can adopt and the energy barriers between them. nih.govmdpi.com This information is crucial for understanding how the molecule's shape influences its reactivity and physical properties. For this compound, MD simulations can reveal the preferred orientations of the ethynyl and trifluoromethyl groups relative to the cyclopropane (B1198618) ring.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, including but not limited to DFT, provide a fundamental understanding of the electronic structure of this compound. naturalspublishing.comepfl.ch These calculations solve the Schrödinger equation (or an approximation thereof) to determine the distribution of electrons within the molecule. nih.gov The resulting electronic structure information is key to understanding the molecule's reactivity, spectroscopic properties, and intermolecular interactions. naturalspublishing.comlsu.edu
By analyzing the calculated electronic properties, such as charge distribution, dipole moment, and molecular orbitals, chemists can predict how the molecule will behave in a chemical reaction. lsu.edu For example, regions of high electron density are likely to be nucleophilic, while regions of low electron density will be electrophilic.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comnumberanalytics.com The energies and shapes of these frontier orbitals are critical in determining the feasibility and outcome of a reaction. numberanalytics.com
For this compound, FMO analysis can be used to predict its reactivity in various reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). youtube.com The spatial distribution of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack, respectively, thus explaining the regioselectivity of reactions. researchgate.netyoutube.com
| Orbital | Description | Role in Reactivity |
| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital with the highest energy that contains electrons. | Electron donor (nucleophile). youtube.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital with the lowest energy that does not contain electrons. | Electron acceptor (electrophile). youtube.com |
Computational Design and Prediction of Novel Synthetic Routes
Computational chemistry serves as a powerful tool for the in silico design and prediction of novel, efficient synthetic routes to complex molecules like this compound. By modeling potential reaction pathways, researchers can assess their feasibility, predict yields and stereoselectivity, and identify potential challenges before committing to laboratory work.
One promising approach for the synthesis of this compound is the cyclopropanation of a suitable precursor alkene. Computational methods, particularly Density Functional Theory (DFT), can be employed to evaluate different carbene precursors for this transformation. For instance, the reaction of 1,1-dibromo-3,3,3-trifluoro-1-propene (B12090105) with an ethynylating agent to form a cyclopropane ring could be modeled. Alternatively, the cyclopropanation of a trifluoromethylated alkyne could be explored.
Computational studies would involve calculating the activation energies and reaction energies for each step of the proposed synthetic routes. This allows for a direct comparison of different strategies. For example, the feasibility of a rhodium-catalyzed cyclopropanation using a trifluoromethyl-substituted diazo compound with an ethynyl-substituted alkene can be compared to a copper-catalyzed reaction. beilstein-journals.org The models can also predict the diastereoselectivity of the cyclopropanation, which is a critical aspect of cyclopropane synthesis. organic-chemistry.org
The following table presents a hypothetical comparison of two potential synthetic routes, illustrating the type of data that can be generated through computational analysis to guide synthetic efforts.
| Proposed Synthetic Route | Key Reaction Step | Catalyst | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) | Predicted Major Diastereomer |
| Route A | Cyclopropanation of 3,3,3-trifluoropropyne (B1345459) with ethyldiazoacetate | Rh₂(OAc)₄ | 18.5 | -25.2 | trans |
| Route B | Cyclopropanation of 1-ethynyl-2-(trifluoromethyl)ethene with diazomethane | Cu(I)-BOX | 22.1 | -21.8 | cis |
| Route C | Simmons-Smith cyclopropanation of 1-ethynyl-1-(trifluoromethyl)ethene | Zn(Cu) | 25.4 | -18.5 | Mixture |
Note: The data in this table is hypothetical and for illustrative purposes only. The values represent the kind of output expected from DFT calculations aimed at comparing the feasibility of different synthetic pathways.
By leveraging such predictive modeling, chemists can prioritize synthetic routes that are most likely to be successful, thereby saving time and resources in the development of synthetic methods for challenging target molecules like this compound.
Advanced Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 1-Ethynyl-1-(trifluoromethyl)cyclopropane. Through a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, a complete picture of the molecule's framework can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For the cyclopropyl (B3062369) protons, the diastereotopic nature of the methylene (B1212753) hydrogens (CH₂) cis and trans to the ethynyl (B1212043) group results in distinct chemical shifts and complex spin-spin coupling patterns. researchgate.netsoton.ac.uk The ethynyl proton typically appears as a singlet. Based on data from the closely related compound, cyclopropylacetylene, the cyclopropyl protons are expected to resonate at approximately 0.65-0.78 ppm (multiplet, 4H) and 1.17-1.27 ppm (multiplet, 1H), with the acetylenic proton appearing around 1.73 ppm (doublet, J = 2.2 Hz). orgsyn.org
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for the quaternary cyclopropyl carbon bonded to the trifluoromethyl group, the two methylene carbons of the cyclopropane (B1198618) ring, the two sp-hybridized carbons of the ethynyl group, and the carbon of the trifluoromethyl group. In cyclopropylacetylene, the cyclopropyl methylene carbons appear at -0.8 ppm and the methine carbon at 8.1 ppm, while the acetylenic carbons resonate at 63.4 and 87.6 ppm. orgsyn.org The presence of the electron-withdrawing trifluoromethyl group would significantly shift the resonance of the attached quaternary carbon to a lower field.
Stereochemical Assignment: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are crucial for determining the relative stereochemistry of the molecule. For instance, heteronuclear ¹H–¹⁹F NOE experiments can establish the spatial proximity between the fluorine atoms of the trifluoromethyl group and the protons on the cyclopropane ring, confirming the stereochemical arrangement. rsc.org
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | Cyclopropyl CH₂ | ~0.7 - 1.0 | Multiplet | Jgem, Jcis, Jtrans |
| ¹H | Ethynyl CH | ~1.7 - 2.0 | Singlet | |
| ¹³C | Cyclopropyl C-CF₃ | ~20 - 40 | Quartet (due to ¹JCF) | |
| ¹³C | Cyclopropyl CH₂ | ~5 - 15 | Triplet (due to ¹JCH) | |
| ¹³C | Ethynyl C | ~60 - 90 | Singlet | |
| ¹⁹F | CF₃ | -60 to -80 | Singlet |
Note: The data in this table is estimated based on known spectroscopic data for structurally similar compounds such as cyclopropylacetylene and other trifluoromethyl-substituted cyclopropanes, as direct experimental data for this compound is not publicly available.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration if the molecule is chiral and a single enantiomer is crystallized. organic-chemistry.org For this compound, which is a chiral molecule, single-crystal X-ray diffraction analysis would yield precise measurements of bond lengths, bond angles, and torsional angles.
This technique would confirm the tetrahedral geometry around the quaternary carbon of the cyclopropane ring and the strained, triangular geometry of the ring itself. Furthermore, it would provide unequivocal proof of the relative positioning of the ethynyl and trifluoromethyl substituents. In studies of related trifluoromethyl-substituted cyclopropanes, X-ray crystallography has been instrumental in confirming the absolute configuration of the products of enantioselective syntheses. organic-chemistry.orgresearchgate.net
| Structural Parameter | Expected Value |
| C-C bond length (cyclopropane) | ~1.51 Å |
| C-C≡C bond angle | ~178° |
| C-CF₃ bond length | ~1.50 Å |
| F-C-F bond angle | ~107° |
Note: The data in this table is based on typical bond lengths and angles observed in similar trifluoromethylated cyclopropane structures, as a crystal structure for this compound has not been reported.
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.orgyoutube.com For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula (C₆H₅F₃).
Fragmentation Pattern: Under electron ionization (EI), the molecule would first form a molecular ion (M⁺˙). This ion would then undergo fragmentation, breaking into smaller, charged fragments. docbrown.infomassbank.eu The analysis of the mass-to-charge ratio (m/z) of these fragments provides clues about the molecule's structure. Plausible fragmentation pathways for this compound could include:
Loss of a fluorine atom: [M - F]⁺
Loss of the trifluoromethyl group: [M - CF₃]⁺, which would likely be a prominent peak due to the stability of the resulting cyclopropyl cation.
Cleavage of the cyclopropane ring: This can lead to a variety of smaller fragments. nist.gov
Loss of the ethynyl group: [M - C₂H]⁺
The relative abundance of these fragment ions constitutes the mass spectrum, which serves as a molecular fingerprint for the compound.
Reaction Monitoring: Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is an effective method for monitoring the progress of chemical reactions. nist.gov By analyzing samples from a reaction mixture over time, the disappearance of starting materials and the appearance of the desired product, this compound, can be tracked, allowing for the optimization of reaction conditions.
| Fragment Ion | Plausible Structure | Expected m/z |
| [C₆H₅F₃]⁺˙ | Molecular Ion | 146 |
| [C₆H₅F₂]⁺ | Loss of F | 127 |
| [C₅H₅]⁺ | Loss of CF₃ | 77 |
| [C₄H₄F₃]⁺ | Loss of C₂H | 121 |
Note: The fragmentation pattern is a prediction based on general principles of mass spectrometry, as an experimental mass spectrum for this compound is not available.
Future Perspectives and Emerging Research Directions
Development of Highly Efficient and Selective Catalytic Systems
A primary challenge and a significant area for future research will be the development of catalytic systems capable of synthesizing 1-Ethynyl-1-(trifluoromethyl)cyclopropane with high efficiency and stereoselectivity. Current methods for creating trifluoromethyl-substituted cyclopropanes often rely on the catalytic cyclopropanation of alkenes with trifluoromethyl-diazo reagents, employing transition metals like rhodium, copper, and ruthenium. researchgate.netorganic-chemistry.orgbeilstein-journals.org
Future work will likely focus on adapting these methodologies. A key research direction would involve the asymmetric cyclopropanation of a suitable precursor, such as 1-ethynyl-1-trifluoromethyl-ethene, using chiral catalysts. Dirhodium (II) complexes, which are highly effective for asymmetric cyclopropanation, represent a promising starting point. organic-chemistry.orgnih.govnih.gov Similarly, copper-based catalytic systems, known for their utility in preparing versatile cyclopropylboronates, could be explored for stereocontrolled synthesis. nih.gov The development of catalysts that can selectively act on the alkene moiety without engaging the ethynyl (B1212043) group will be critical for success.
| Catalyst Family | Potential Precursors | Key Research Challenges | Relevant Findings on Analogues |
| Rhodium(II) Catalysts | 1-Aryl-2,2,2-trifluorodiazoethanes + Ethynyl-substituted alkenes | Achieving high enantioselectivity; Preventing side reactions at the alkyne terminus. | High diastereoselectivity (>94%) and enantioselectivity (88-98%) in the synthesis of aryl-trifluoromethyl-cyclopropanes. organic-chemistry.org |
| Copper(I) Catalysts | Trifluorodiazoethane + Ethynyl-substituted alkenyl boronates | Substrate synthesis; Optimizing ligand design for stereocontrol. | Effective for enantioselective synthesis of trifluoromethyl-cyclopropylboronates. nih.gov |
| Ruthenium(II)-Pheox Catalysts | Various olefins + Trifluoroethylamine hydrochloride | Expanding substrate scope to include ethynyl-containing olefins; Managing catalyst loading. | Achieved high yields (up to 99%) and enantioselectivity (up to 97% ee) for various functionalized trifluoromethyl cyclopropanes. researchgate.net |
Exploration of Bioinspired and Sustainable Synthetic Approaches
In line with the growing demand for green chemistry, future research will undoubtedly venture into bioinspired and sustainable methods for constructing this compound. Biocatalysis, particularly using engineered enzymes, offers a powerful alternative to traditional metal-based catalysis. nih.gov
Recent breakthroughs have demonstrated that engineered protoglobins and myoglobins can catalyze the stereodivergent cyclopropanation to produce trifluoromethyl-substituted cyclopropanes, including challenging cis-isomers, from alkenes and trifluorodiazoethane. escholarship.orgnih.gov A significant future direction will be to apply protein engineering and directed evolution to create novel enzyme variants capable of accepting an ethynyl-containing alkene substrate. nih.govacs.org Such an approach would not only provide a green route to the target molecule, using water as a solvent and operating under mild conditions, but could also unlock unprecedented levels of stereoselectivity. nih.gov
Furthermore, the development of synthetic routes that utilize non-toxic, readily available starting materials and minimize waste, such as inorganic base-mediated cycloadditions, will be a key aspect of sustainable synthesis strategies. researchgate.net
Integration of Machine Learning and AI in Reaction Discovery and Optimization
Retrosynthesis prediction algorithms can propose novel and non-intuitive synthetic routes by analyzing vast reaction databases. youtube.com For a target like this compound, these tools could identify viable disconnections and suggest starting materials that human chemists might overlook.
Furthermore, ML models are increasingly used to predict reaction outcomes and optimize conditions. An emerging research direction would involve:
Route Evaluation: Using neural network models to assess the feasibility of human- or AI-generated retrosynthetic routes. youtube.com
Condition Optimization: Employing ML algorithms to screen virtual libraries of catalysts, solvents, and reagents to identify the optimal conditions for the key cyclopropanation step, thereby minimizing the number of required laboratory experiments.
Enzyme Engineering: Leveraging ML to guide the directed evolution of enzymes for the biocatalytic route, predicting which mutations are most likely to enhance activity and selectivity towards the specific ethynyl-substituted substrate. nih.govacs.org
This in-silico-first approach promises to reduce resource consumption and accelerate the timeline for making this valuable compound readily accessible.
Expanding the Scope of Cyclopropane (B1198618) Reactivity for Complex Molecule Synthesis
Once synthesized, this compound will serve as a versatile building block for constructing more complex molecules. Its unique combination of functional groups opens up avenues for diverse and orthogonal chemical transformations. The trifluoromethyl-cyclopropane motif is a known bioisostere for the tert-butyl group, valued for its ability to enhance metabolic stability and modulate physicochemical properties in drug candidates. nih.govnih.gov
Future research will focus on exploiting the distinct reactivity of the ethynyl group through well-established transformations, including:
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form highly stable triazole linkages, connecting the cyclopropane core to other molecules of interest.
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to construct complex carbon skeletons.
Alkynylation Reactions: Using the terminal alkyne as a nucleophile to add to carbonyls or other electrophiles.
A key area of investigation will be the interplay between the two functional groups. Researchers will explore how the electron-withdrawing nature of the trifluoromethyl-cyclopropyl group influences the reactivity of the adjacent alkyne. This understanding will enable the design of sophisticated synthetic strategies where the molecule is incorporated into pharmaceuticals, agrochemicals, and advanced materials, fully leveraging its unique structural and electronic properties. researchgate.netnih.gov
Q & A
Q. What synthetic strategies are commonly employed to prepare 1-Ethynyl-1-(trifluoromethyl)cyclopropane?
Methodological Answer: The synthesis of this compound typically involves cyclopropanation reactions using carbene or carbenoid intermediates. A key approach includes:
- Cyclopropanation via Metal-Catalyzed Reactions : Transition metals (e.g., Pd, Cu) facilitate the addition of carbenes to alkenes or alkynes. For example, asymmetric cyclopropanation using chiral catalysts can yield enantiomerically enriched products, as demonstrated in trifluoromethyl cyclopropane syntheses .
- Electrophilic Cyclopropanation : Reactions with trifluoromethyl-substituted carbenoids, such as those generated from trifluoromethyl diazo compounds, can directly form the cyclopropane ring .
- Post-Functionalization : Ethynyl groups may be introduced via Sonogashira coupling after cyclopropane ring formation .
Q. Key Considerations :
- Steric hindrance from the trifluoromethyl group requires optimized reaction conditions (e.g., low temperatures, slow reagent addition).
- Purity is verified via NMR and GC-MS to confirm absence of side products like unreacted carbenes.
Q. How can the structural and electronic properties of this compound be characterized?
Methodological Answer: Techniques :
- X-ray Crystallography : Resolves bond angles and ring strain (e.g., cyclopropane C-C-C angles ~60°) .
- NMR Spectroscopy :
- NMR: Ethynyl protons appear as singlets (~δ 2.5–3.5 ppm).
- NMR: Trifluoromethyl carbons show splitting due to - coupling (~δ 120–125 ppm, ≈ 280 Hz).
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals, highlighting the electron-withdrawing effect of the trifluoromethyl group on ring strain and reactivity .
Q. Data Interpretation :
- Deviations in bond lengths (e.g., elongated C-C bonds in the cyclopropane ring) indicate strain redistribution due to substituents.
Advanced Research Questions
Q. What methodologies enable enantioselective synthesis of this compound?
Methodological Answer: Asymmetric cyclopropanation using chiral catalysts achieves high enantiomeric excess (ee):
Q. Critical Analysis :
Q. How does the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The trifluoromethyl group enhances electrophilicity, enabling unique reactivity:
- Suzuki-Miyaura Coupling : The ethynyl group participates in Pd-catalyzed cross-coupling with aryl halides, while the trifluoromethyl group stabilizes transition states via inductive effects .
- Click Chemistry : Strain-promoted azide-alkyne cycloaddition (SPAAC) occurs rapidly under mild conditions, leveraging the cyclopropane’s ring strain .
Q. Contradictions in Data :
- Some studies report reduced reactivity due to steric shielding by the trifluoromethyl group, requiring elevated temperatures (80–100°C) for coupling .
Q. What computational models predict the biological activity of this compound derivatives?
Methodological Answer: In Silico Approaches :
- Molecular Docking : Simulations with target enzymes (e.g., cytochrome P450) predict metabolic stability enhanced by the trifluoromethyl group’s lipophilicity .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ constants) with antibacterial activity in cyclopropane derivatives.
Q. Experimental Validation :
- Derivatives with EC < 1 µM in kinase inhibition assays demonstrate the trifluoromethyl group’s role in hydrophobic binding .
Q. How can researchers address contradictions in reported ring-strain effects on reaction pathways?
Methodological Answer: Case Study : Divergent reactivity in Diels-Alder reactions:
- High Strain : Accelerates [2+2] cycloadditions with electron-deficient dienophiles.
- Electronic Effects : Trifluoromethyl groups disfavor [4+2] pathways by destabilizing transition states.
Q. Resolution Strategy :
- Kinetic studies (e.g., variable-temperature NMR) differentiate strain-driven vs. electronically controlled pathways .
Q. What are the challenges in characterizing metastable intermediates during cyclopropane synthesis?
Methodological Answer: Techniques for Trapping Intermediates :
- Low-Temperature NMR : Captures carbene intermediates at −78°C.
- Mass Spectrometry : High-resolution ESI-MS identifies transient species (e.g., metal-carbene complexes).
Example : A study using cryogenic X-ray crystallography resolved a Pd-carbene intermediate, confirming its role in enantioselective cyclopropanation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
